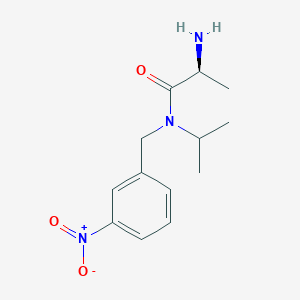

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-9(2)15(13(17)10(3)14)8-11-5-4-6-12(7-11)16(18)19/h4-7,9-10H,8,14H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGPMDBHQAYAQQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, isopropylamine, and 3-nitrobenzyl chloride.

Amidation Reaction: (S)-2-aminopropanoic acid is first converted to its corresponding amide by reacting with isopropylamine under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

N-Alkylation: The resulting amide is then subjected to N-alkylation with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The nitrobenzyl moiety can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thiols, amines, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

Oxidation: (S)-2-Amino-N-isopropyl-N-(3-aminobenzyl)propanamide

Reduction: (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₃H₁₉N₃O₃

Molecular Weight : 265.31 g/mol

CAS Number : 1354007-61-6

The compound features a chiral center, which contributes to its biological activity. The presence of the nitro group on the benzyl moiety may influence its interaction with biological targets, enhancing its efficacy in specific applications.

Anticancer Activity

Recent studies have indicated that (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells.

Case Studies and Findings

- Telomerase Inhibition : In vitro assays demonstrated that derivatives similar to this compound showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent telomerase inhibition .

- Growth Inhibition : Compounds derived from this structure were tested against multiple cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. Results showed growth inhibition percentages exceeding 90% in some cases .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Enzyme Kinetics

- Alkaline Phosphatase Inhibition : Studies reported that related compounds exhibited IC₅₀ values significantly lower than traditional inhibitors, suggesting a new avenue for anticancer therapy through enzyme modulation .

Neuropharmacological Effects

Emerging research suggests that this compound may influence neuropharmacological pathways, particularly concerning pain modulation.

Analgesic Potential

- Endocannabinoid System Interaction : Compounds designed around this structure demonstrated increased endocannabinoid concentrations, leading to potential analgesic effects. This mechanism could be leveraged for developing new pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical transformations that enhance its bioactivity. Understanding the SAR is crucial for optimizing its efficacy and reducing side effects.

Synthetic Pathways

Research into synthetic methodologies has revealed efficient routes to produce this compound with high yields and purity . Modifications at specific positions on the benzyl ring have been shown to significantly alter biological activity.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Telomerase inhibition | IC₅₀ values < 5 µM against multiple cell lines |

| Enzyme Inhibition | Alkaline phosphatase inhibition | IC₅₀ values significantly lower than controls |

| Neuropharmacology | Interaction with endocannabinoid system | Potential analgesic effects observed |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzyl moiety can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Nitro vs. Halogen/Cyano Groups: The 3-nitrobenzyl group in the target compound provides strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to halogenated (e.g., chloro/fluoro in ) or cyano-substituted analogs (e.g., ).

- Alkyl Groups (R1) : Replacing isopropyl (target compound) with methyl or ethyl alters steric bulk. Larger R1 groups (e.g., isopropyl) may hinder rotational freedom, affecting binding pocket interactions in enzymatic targets.

Chirality and Stereochemical Impact

The (S)-configuration is conserved across all compared compounds, underscoring its importance in enantioselective interactions. For example, (S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide was synthesized with strict stereocontrol to ensure activity in receptor binding assays .

Challenges and Limitations

- Purity Requirements : High-purity intermediates are critical for polyimide synthesis (as seen in for phthalimide derivatives), suggesting similar standards for nitro-substituted propanamides .

- Synthetic Complexity : Introducing bulky substituents (e.g., isopropyl) requires optimized coupling conditions, as demonstrated in ’s use of CDI-mediated reactions .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide, identified by its CAS number 1354007-61-6, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features an isopropyl group attached to a propanamide backbone, along with a nitro-substituted benzyl moiety. Its molecular formula is with a molecular weight of 265.31 g/mol. The presence of the nitro group and the amino functional group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate the activity of certain proteins involved in cellular signaling pathways. The compound's structure allows it to bind effectively to these targets, potentially influencing physiological responses.

Interaction Studies

Research has focused on the compound's binding affinity with various biological targets. Interaction studies have indicated that this compound may exhibit significant affinity towards certain receptors or enzymes, which could be crucial for understanding its pharmacodynamics and therapeutic applications.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic properties of this compound have shown promising results against several cancer cell lines. For instance:

- Cell Lines Tested : Research has demonstrated that this compound exhibits cytotoxic effects on human leukemia (CEM-13), adult acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7) cell lines.

- IC50 Values : The IC50 values for these cell lines have been reported in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Case Studies

- Cytotoxic Activity Against Cancer Cells :

- Inhibition Studies :

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis of chiral propanamide derivatives typically involves coupling activated carboxylic acids with amines under peptide-coupling conditions (e.g., HATU or DCC as coupling agents). For enantiomeric purity, asymmetric synthesis using chiral auxiliaries or resolution via chiral HPLC is critical. For example, derivatizing agents like (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide (a selenide-based agent) can be used to resolve enantiomers via NMR spectroscopy by analyzing diastereomeric splitting patterns . Post-synthesis, chiral stationary phase HPLC with UV/ECD detection is recommended for purity validation.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm backbone connectivity and stereochemistry. The amide proton (NH) typically appears downfield (δ 6.5–8.5 ppm), while chiral centers exhibit splitting patterns indicative of stereochemistry .

- IR Spectroscopy: Amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands validate the propanamide core .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing nitrobenzyl substituents .

Q. How does the nitrobenzyl group influence the compound’s solubility and stability in aqueous buffers?

Methodological Answer: The 3-nitrobenzyl group introduces hydrophobicity, reducing aqueous solubility. Stability studies in buffers (pH 4–9) should be conducted via UV-Vis or HPLC to assess hydrolysis of the amide bond. For improved solubility, co-solvents (e.g., DMSO ≤5% v/v) or micellar formulations are recommended. Propanamides with nitro groups may undergo photodegradation; thus, storage in amber vials under inert atmospheres is advised .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes or receptors. Key steps:

Ligand Preparation: Optimize the 3D structure using DFT (e.g., B3LYP/6-31G* level) to account for nitro group polarization .

Target Selection: Use crystal structures from the PDB (e.g., proteases or kinases with nitro-aromatic binding pockets).

Binding Energy Calculation: MM-GBSA or MM-PBSA methods quantify ΔG binding. Validate with experimental IC50 assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cellular assays)?

Methodological Answer: Discrepancies often arise from differences in membrane permeability, metabolic stability, or off-target effects. To address this:

- Permeability Assays: Use Caco-2 or PAMPA to evaluate passive diffusion .

- Metabolite Profiling: LC-MS/MS identifies degradation products in cellular lysates vs. buffer .

- Counter-Screening: Test against related targets (e.g., kinase panels) to rule out polypharmacology .

Q. How can solid-state IR linear dichroism (IR-LD) spectroscopy elucidate conformational changes in propanamide derivatives?

Methodological Answer: IR-LD on oriented crystals in nematic liquid crystals reveals bond orientation and conformational flexibility. For example, the amide C=O and N–H bonds exhibit polarized absorption bands when aligned in the liquid crystal matrix. Comparing experimental data with ab initio calculations (e.g., Gaussian09) validates dominant conformers in the solid state .

Q. What are the optimal conditions for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Ru-BINAP) for enantioselective amide bond formation.

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress and intermediates.

- Crystallization Control: Polymorph screening (via XRD) ensures consistent crystal packing, minimizing racemization during isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.